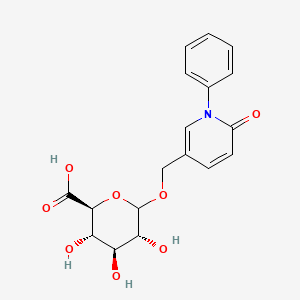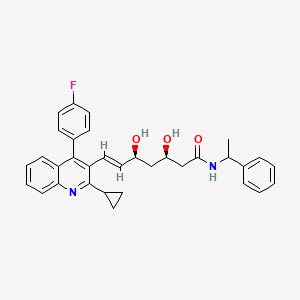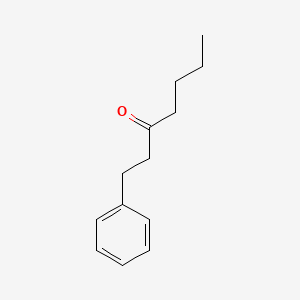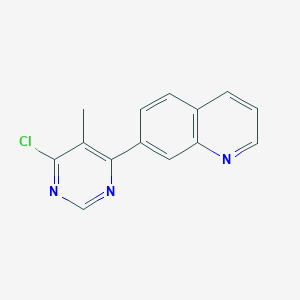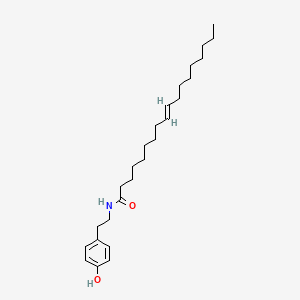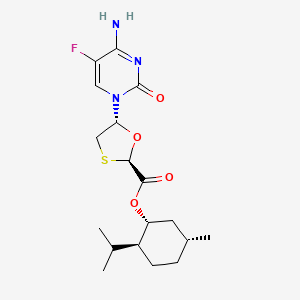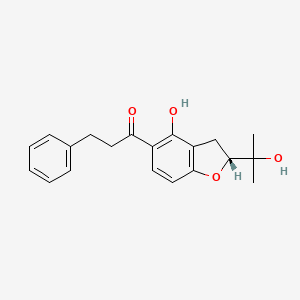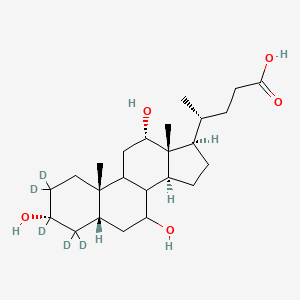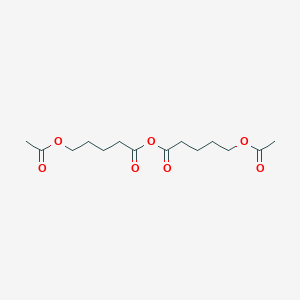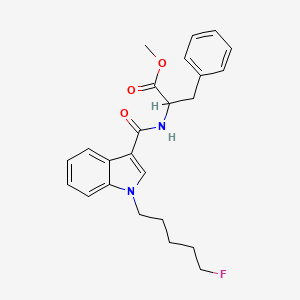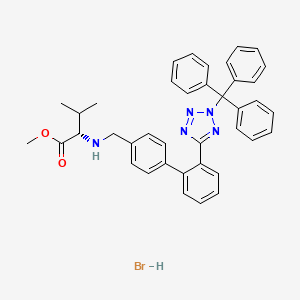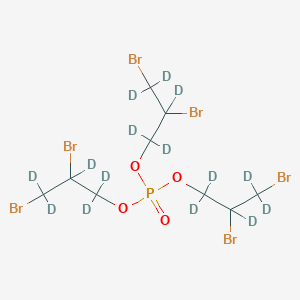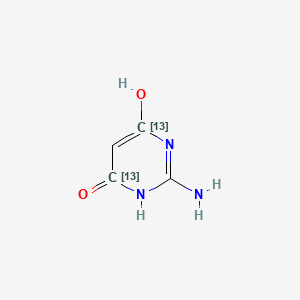![molecular formula C18H17BrO3S B13840573 Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13840573.png)
Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate is a complex organic compound with the molecular formula C13H15BrO3S. This compound is characterized by the presence of a bromopropanoyl group, a phenylsulfanyl group, and a phenylacetate moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate typically involves the reaction of 2-bromopropanoyl chloride with a phenylsulfanyl-substituted phenylacetic acid derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an organic solvent like dichloromethane to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromopropanoyl group to a propanol group.
Substitution: The bromine atom in the bromopropanoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propanol derivatives.
Substitution: Azides, thiocyanates, and other substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate involves its interaction with specific molecular targets. The bromopropanoyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The phenylsulfanyl group may also contribute to the compound’s biological activity by interacting with thiol groups in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-bromopropanoyl)-5-(methylthio)phenylacetate
- Methyl 2-(bromomethyl)-5-(2-bromopropanoyl)phenylacetate
Uniqueness
Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate is unique due to the presence of both a bromopropanoyl group and a phenylsulfanyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The phenylsulfanyl group, in particular, can enhance the compound’s stability and interaction with biological targets .
Propriétés
Formule moléculaire |
C18H17BrO3S |
|---|---|
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate |
InChI |
InChI=1S/C18H17BrO3S/c1-12(19)18(21)13-8-9-16(14(10-13)11-17(20)22-2)23-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 |
Clé InChI |
QWZBTVMXIMKUHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


